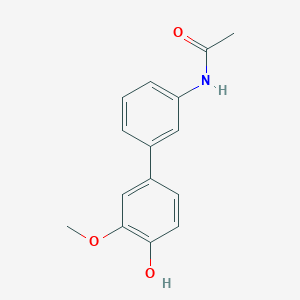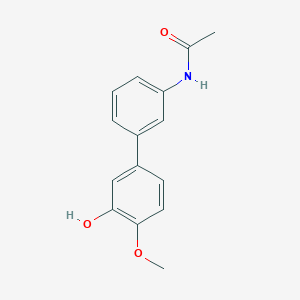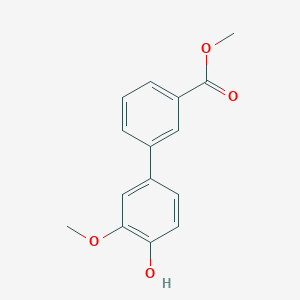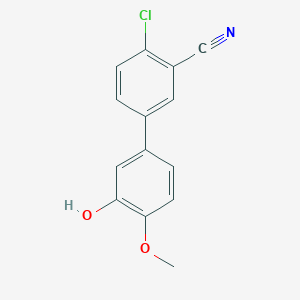
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% (5-MCP-2MP), is an organic compound that has a wide variety of applications in scientific research. It is widely used in biochemical, physiological, and medical research due to its unique properties.
Applications De Recherche Scientifique
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has a wide variety of applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics and drug metabolism. It has also been used in studies of the structure and function of DNA and RNA, as well as in studies of gene expression and regulation. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in studies of the structure and function of cell membranes, as well as in studies of cell signaling and communication.
Mécanisme D'action
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is thought to interact with the active site of the enzyme and prevent the binding of the substrate, thus inhibiting the enzyme’s activity. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% may also interact with other cellular components, such as proteins or lipids, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% are still being studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of other cellular components, such as proteins or lipids. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a relatively stable compound, and it has a wide range of applications in scientific research. However, there are some limitations to its use in lab experiments. It is a relatively toxic compound, and it can be difficult to accurately measure its concentration in a solution.
Orientations Futures
There are a number of potential future directions for 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% research. One potential direction is to further explore the biochemical and physiological effects of the compound. Another potential direction is to explore new applications for the compound, such as in drug development or disease treatment. Additionally, further research could be conducted to improve the synthesis process and increase the compound’s stability. Finally, further research could be conducted to explore the potential uses of 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% in biotechnology.
Méthodes De Synthèse
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including a reaction between phenol and 3-methoxycarbonylphenyl bromide. This reaction is typically carried out in an organic solvent such as dichloromethane. The reaction is exothermic and proceeds rapidly at room temperature. The product is then purified using a variety of techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
methyl 3-(3-hydroxy-4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-7-6-11(9-13(14)16)10-4-3-5-12(8-10)15(17)19-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYNSDHIVOVRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685636 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261896-84-7 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)







